Zirconium citrate

Description

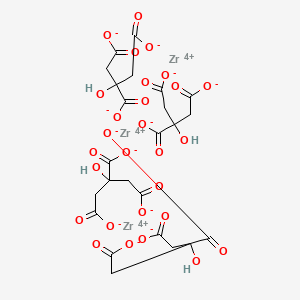

Structure

3D Structure of Parent

Properties

CAS No. |

108890-18-2 |

|---|---|

Molecular Formula |

C24H20O28Zr3 |

Molecular Weight |

1030.1 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;zirconium(4+) |

InChI |

InChI=1S/4C6H8O7.3Zr/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12 |

InChI Key |

ZFQCFWRSIBGRFL-UHFFFAOYSA-B |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+4].[Zr+4].[Zr+4] |

physical_description |

5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Zirconium Citrate: A Technical Deep Dive into its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium citrate, a complex of zirconium and citric acid, has garnered significant interest across various scientific disciplines, including catalysis, materials science, and drug delivery. Its ability to form stable chelates imparts unique chemical properties that are leveraged in these applications. This technical guide provides a comprehensive overview of the chemical properties and structural aspects of this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks to facilitate a deeper understanding for researchers and professionals in related fields. The aqueous chemistry of zirconium is notably complex, characterized by a strong tendency towards hydrolysis and polymerization. This leads to the formation of various species, including zirconyl citrate and basic zirconyl citrates, making the study of a single, well-defined "this compound" challenging. This guide will address this complexity by presenting available data while highlighting areas where further research is needed.

Chemical and Physical Properties

This compound typically presents as a white to off-white powder and exhibits solubility in water.[1] The stability of this compound is influenced by factors such as temperature and pH; it is generally stable in neutral conditions but may decompose in strongly acidic or basic environments.[1] Upon heating, it decomposes to form zirconium dioxide (zirconia) and carbon dioxide.[1]

A summary of the reported physical and chemical properties of different this compound species is presented in Table 1. The variation in molecular formulas and weights reported in the literature underscores the complexity of this compound chemistry.

Table 1: Physical and Chemical Properties of this compound Species

| Property | Value | Source |

| Molecular Formula | C24H20O28Zr3 | EvitaChem |

| C18H15O21Zr-5 | PubChem | |

| C6H5O7Zr (Zirconyl citrate) | PubChem | |

| Molecular Weight | 1030.1 g/mol | EvitaChem |

| 658.5 g/mol | PubChem | |

| 280.32 g/mol (Zirconyl citrate) | PubChem | |

| Appearance | White to off-white powder | EvitaChem |

| Solubility | Soluble in water | EvitaChem |

| Thermal Stability | Decomposes at high temperatures | EvitaChem |

| Reactivity | Reacts with strong acids and bases | EvitaChem |

Structural Characteristics

The fundamental structural feature of this compound is the chelation of the zirconium ion by the citrate ligand. Citric acid, a tricarboxylic acid with a hydroxyl group, can act as a multidentate ligand. It is suggested that citric acid typically acts as a bidentate ligand, coordinating through its carboxylate groups to the zirconium ion, resulting in a stable six-membered ring structure.[1] The exact coordination environment and stoichiometry can vary depending on the pH and the presence of other coordinating species, leading to the formation of monomeric, dimeric, or polymeric structures in solution.

Below is a representative diagram of the chelation of a zirconium (IV) ion by a citrate molecule.

References

Synthesis of Zirconium Citrate from Zirconium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zirconium citrate from various zirconium salts. It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and application of this versatile zirconium compound. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction to this compound

This compound is a coordination complex formed between zirconium ions and citric acid. In this complex, the citrate ion acts as a chelating agent, binding to the zirconium ion through its carboxylate and hydroxyl groups.[1] This chelation enhances the solubility and stability of zirconium in aqueous solutions, making it a valuable precursor and functional material in various applications, including the synthesis of advanced materials and as a component in drug delivery systems.[1][2] The formation of a stable six-membered ring structure through bidentate coordination of the citrate ligand is a key feature of its molecular structure.[1]

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of reaction conditions, purity, and scalability. The primary zirconium precursors utilized are zirconium salts such as zirconyl chloride (ZrOCl₂), zirconium(IV) chloride (ZrCl₄), and ammonium zirconyl carbonate.[1][3][4]

Sol-Gel Synthesis from Zirconyl Chloride

The sol-gel method offers a versatile route to produce zirconium oxide precursors, where this compound is formed as an intermediate complex. This process involves the hydrolysis and polycondensation of zirconyl chloride in the presence of citric acid and ammonia.[4][5]

Reaction Mechanism:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) hydrolyzes in an aqueous solution to form a tetranuclear zirconium complex, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺.[4][5]

-

Citric acid reacts with ammonium hydroxide to form an ionized complex agent, (R(COO⁻⁺NH₄)₃), where R represents the citrate backbone.[4][5]

-

The hydrolyzed zirconium species then reacts with the citrate complex, leading to the formation of a larger, polymerized molecule.[4][5]

A diagram illustrating the workflow for this sol-gel synthesis is provided below.

Direct Reaction Method

A straightforward approach to synthesizing this compound involves the direct reaction of a zirconium salt with citric acid in an aqueous solution.[1] This method is often performed under controlled pH and temperature to ensure the formation of the desired complex and to maximize yield and purity.[1]

General Procedure:

-

A zirconium salt, such as zirconium(IV) chloride, is dissolved in water.[1]

-

A solution of citric acid is added to the zirconium salt solution.[1]

-

The reaction mixture is heated and stirred for a specified duration. The pH may be adjusted to a range of 5-7 to enhance complex stability.[1]

-

The resulting this compound can be isolated from the solution.

Synthesis of Ammonium this compound

Ammonium this compound can be synthesized from ammonium zirconyl carbonate and diammonium citrate. This method involves a reaction where the carbonate is displaced by the citrate ligand.[3]

Reaction Steps:

-

Diammonium citrate is added to an aqueous solution of ammonium zirconyl carbonate.[3]

-

The mixture is heated with continuous stirring until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[3]

-

The resulting product is a concentrated aqueous solution of ammonium this compound.[3]

The logical flow of this synthesis is depicted in the following diagram.

Other Synthetic Approaches

Other reported methods for producing zirconium-citrate-containing materials include hydrothermal synthesis and ultrasonic spray pyrolysis.[1] Hydrothermal synthesis utilizes high-pressure and high-temperature conditions, while ultrasonic spray pyrolysis involves atomizing a precursor solution and subjecting it to high temperatures to form nanoparticles.[1][6]

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis methods discussed.

Protocol for Sol-Gel Synthesis

This protocol is based on the work by Wang et al. for the synthesis of a zirconium oxide precursor via a this compound complex.[4]

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Citric acid

-

Ammonia solution (NH₄OH)

-

Deionized water

Equipment:

-

Three-necked Pyrex flask (300 mL)

-

Constant temperature water bath

-

Stirrer

Procedure:

-

Prepare an ionized complex agent by mixing a measured quantity of citric acid (e.g., 0.0075 moles) with an excess of ammonia solution (e.g., 0.03 moles, maintaining a citric acid/NH₃ molar ratio of 1:4) in the three-necked flask.[4]

-

Separately, dissolve a measured quantity of zirconyl chloride octahydrate (e.g., 0.1 moles) in water (180 mL) with constant stirring.[4]

-

Ensure both solutions are at the desired reaction temperature (e.g., 60°C) by immersing the flasks in a constant temperature water bath.[4]

-

Mix the zirconyl chloride solution with the citric acid-ammonia complex agent solution to initiate the reaction.[4]

-

Maintain the reaction at the set temperature with constant stirring (e.g., 800 rpm) for a specified duration (e.g., 4 hours).[4]

-

The resulting product is a sol of the zirconium oxide precursor containing the this compound complex.[4]

Protocol for Synthesis of Ammonium this compound

This protocol is adapted from a method for preparing an aqueous concentrate of ammonium this compound.[3]

Materials:

-

Aqueous ammonium zirconyl carbonate solution (e.g., containing 10% by weight of zirconium, measured as ZrO₂)

-

Anhydrous diammonium citrate

Equipment:

-

Reaction vessel (e.g., 1-liter beaker)

-

Heating and stirring apparatus

Procedure:

-

In a 1-liter reaction vessel, add 110.8 grams of anhydrous diammonium citrate to 600 grams of the aqueous ammonium zirconyl carbonate solution.[3]

-

Heat the aqueous mixture to 140°F (60°C) with continuous stirring.[3]

-

Continue heating and agitation until the evolution of CO₂ has ceased.[3]

-

The resulting product is a concentrated aqueous solution of ammonium this compound. For example, this procedure yields a solution with a zirconium concentration of 60 grams/liter measured as ZrO₂.[3]

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Synthesis Method | Zirconium Precursor | Key Reagents | Molar Ratios | Temperature (°C) | Reaction Time (h) | Reference |

| Sol-Gel | ZrOCl₂·8H₂O | Citric acid, NH₄OH | ZrOCl₂:Citric Acid:NH₃ = 0.1:0.0075:0.03 | 60 | 4 | [4] |

| Ammonium this compound | Ammonium Zirconyl Carbonate | Diammonium Citrate | - | 60 | Until CO₂ evolution ceases | [3] |

Table 2: Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | White to off-white powder | Solid form | [1] |

| Solubility | Soluble in water | - | [1] |

| Melting Point | > 200 °C | Varies with hydration | [1] |

| Complexation Yield (for ⁸⁹Zr) | 99% | 0.1 M sodium citrate | [7] |

Role in Drug Development

Zirconium-based materials, including those functionalized with citrate, are gaining significant attention in the field of drug delivery. Zirconium-based metal-organic frameworks (MOFs) can be surface-modified with citrate to improve their biocompatibility and drug-loading capacity.[8][9] The porous structure of these MOFs allows for the encapsulation of therapeutic agents, and the citrate functionalization can influence the release kinetics of the drug.[10] The inherent low toxicity of zirconium compounds further enhances their suitability for biomedical applications.[11] The synthesis of citrate-functionalized zirconium MOFs often involves post-synthetic modification where a pre-synthesized MOF is treated with a sodium citrate solution.[12]

The diagram below illustrates the general concept of a citrate-functionalized zirconium MOF for drug delivery.

Conclusion

The synthesis of this compound from zirconium salts can be achieved through various methods, with the sol-gel and direct reaction methods being prominent examples. The choice of synthesis route depends on the desired properties of the final product and the intended application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists. Furthermore, the emerging role of citrate-functionalized zirconium materials in drug delivery highlights the ongoing importance and potential for innovation in this area of inorganic and medicinal chemistry.

References

- 1. Buy this compound (EVT-12851473) | 108890-18-2 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Zirconium-89 Solutions for Radiopharmaceutical Purposes: Interrelation Between Formulation, Radiochemical Purity, Stability and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stars.library.ucf.edu [stars.library.ucf.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Aqueous Zirconium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of aqueous zirconium citrate solutions. Aimed at researchers, scientists, and professionals in drug development, this document delves into the complex aqueous chemistry of this compound, outlines detailed experimental protocols for its characterization, and presents a framework for understanding its behavior in solution.

Introduction to Aqueous this compound

This compound, a complex of zirconium (IV) ions and citric acid, is a compound of increasing interest in various scientific and industrial fields, including as a cross-linking agent and in the formulation of drug delivery systems.[1] Its efficacy in these applications is intrinsically linked to its behavior in aqueous environments, specifically its solubility and stability. Zirconium's high charge density predisposes it to extensive hydrolysis and polymerization in water, forming a variety of complex species.[2][3][4] Citrate, as a multidentate carboxylic acid, can chelate zirconium, influencing these hydrolytic pathways and modifying the overall properties of the resulting solution.[1] An optimal pH range between 5 and 7 is suggested to enhance the stability of the complex.[1]

This guide will explore the critical factors influencing the solubility and stability of aqueous this compound, provide detailed methodologies for their assessment, and offer visual representations of the underlying chemical processes and experimental workflows.

Physicochemical Properties

This compound typically presents as a white to off-white powder and is generally considered soluble in water due to its ionic nature.[1] Upon heating, it is known to decompose into zirconium dioxide (zirconia) and carbon dioxide.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Solubility in Water | Soluble | [1] |

| Thermal Stability | Decomposes at high temperatures | [1] |

| Reactivity | Reacts with strong acids and bases | [1] |

Solubility of Aqueous this compound

The solubility of this compound in water is not a simple dissolution process but rather a complex equilibrium involving various chemical species. The inherent tendency of the Zr(IV) ion to hydrolyze and form polynuclear oxo- and hydroxo-bridged complexes significantly impacts its solubility.[2][3][4] Citrate ions compete with water and hydroxide ions to coordinate with zirconium, thereby influencing the overall solubility.

Factors Influencing Solubility

-

pH: The pH of the aqueous medium is a critical determinant of this compound's solubility. In strongly acidic or basic conditions, the complex may decompose, affecting its solubility.[1] The speciation of both zirconium and citric acid is pH-dependent, which in turn governs the formation and solubility of the resulting complexes.

-

Temperature: While general trends suggest that solubility often increases with temperature, the effect on this compound can be complex due to the potential for hydrolysis and precipitation of less soluble zirconium oxide or hydroxide species at elevated temperatures.

-

Concentration: At higher concentrations, the formation of polynuclear zirconium species is more likely, which can lead to gelation or precipitation, thereby limiting the apparent solubility.[5]

-

Presence of Other Ions: The ionic strength of the medium and the presence of competing ligands or counter-ions can influence the stability and, consequently, the solubility of this compound complexes.

Quantitative Solubility Data

Table 2: Illustrative Table for Quantitative Solubility of this compound

| Temperature (°C) | pH | Solubility (g/L) | Molar Solubility (mol/L) |

| 25 | 3.0 | Data to be determined | Data to be determined |

| 25 | 5.0 | Data to be determined | Data to be determined |

| 25 | 7.0 | Data to be determined | Data to be determined |

| 40 | 3.0 | Data to be determined | Data to be determined |

| 40 | 5.0 | Data to be determined | Data to be determined |

| 40 | 7.0 | Data to be determined | Data to be determined |

Stability of Aqueous this compound

The stability of aqueous this compound solutions is a measure of their resistance to chemical degradation over time. Degradation can manifest as precipitation, changes in pH, or the formation of new chemical entities. The primary pathway for the instability of zirconium complexes in water is hydrolysis, which can lead to the formation of insoluble zirconium hydroxides and oxides.[5]

Factors Influencing Stability

-

pH: As with solubility, pH is a paramount factor for stability. Neutral pH conditions (around 5-7) are generally favored for enhancing the stability of the this compound complex.[1] In highly acidic or alkaline environments, the complex is prone to decomposition.[1]

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and subsequent precipitation.

-

Light: Photodegradation can be a concern for many pharmaceutical solutions. The photosensitivity of this compound should be evaluated.

-

Oxidation: The presence of oxidizing agents may affect the stability of the citrate ligand or the overall complex.

Quantitative Stability Data

Quantitative stability data, such as degradation kinetics and shelf-life, are crucial for the development of formulations. This data is typically obtained through stability-indicating assays. The following table provides a template for presenting such data.

Table 3: Illustrative Table for Stability of Aqueous this compound Solution (e.g., at 25°C)

| pH | Storage Condition | Time (days) | This compound Concentration (%) | Degradation Products (%) | Appearance |

| 5.0 | Ambient Light | 0 | 100 | 0 | Clear, colorless |

| 5.0 | Ambient Light | 30 | Data to be determined | Data to be determined | Observe for changes |

| 5.0 | UV Light | 0 | 100 | 0 | Clear, colorless |

| 5.0 | UV Light | 1 | Data to be determined | Data to be determined | Observe for changes |

| 7.0 | 40°C | 0 | 100 | 0 | Clear, colorless |

| 7.0 | 40°C | 30 | Data to be determined | Data to be determined | Observe for changes |

Experimental Protocols

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is a standard approach for determining equilibrium solubility.

-

Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in sealed containers. The excess solid should be visible to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 40°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Analysis: Analyze the concentration of zirconium in the filtrate using a validated analytical method, such as inductively coupled plasma-atomic emission spectrometry (ICP-AES) or a spectrophotometric method.[6][7]

-

Solid Phase Analysis: Analyze the remaining solid phase by methods such as X-ray powder diffraction (XRPD) to check for any changes in the solid form during the experiment.

Protocol for Stability Indicating Assay and Forced Degradation Studies

This protocol outlines a general approach for assessing the stability of aqueous this compound solutions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration.

-

Forced Degradation Studies: Subject the stock solution to a range of stress conditions to induce degradation:

-

Acid Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1 with HCl) and heat (e.g., 60°C).

-

Base Hydrolysis: Adjust the pH to basic conditions (e.g., pH 13 with NaOH) and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At various time points, withdraw samples from the stressed solutions and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Charged Aerosol Detector) to separate the parent compound from its degradation products. The concentration of zirconium can also be monitored by ICP-AES.

-

Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, and precision for quantifying this compound and its degradation products.

-

Long-Term Stability Study: Store the this compound solution under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., up to 12 months). Analyze samples at predetermined time points to assess the shelf-life.

Visualizations

Chemical Equilibrium of this compound in Aqueous Solution

Caption: this compound equilibrium in water.

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing solubility and stability.

Conclusion

The aqueous behavior of this compound is governed by a delicate interplay of pH, temperature, and concentration, primarily due to the complex hydrolysis and polymerization chemistry of the zirconium (IV) ion. While it is generally considered water-soluble, its practical application requires a thorough understanding and empirical determination of its solubility and stability profiles under specific formulation conditions. The experimental protocols and frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to characterize aqueous this compound solutions, ensuring the development of robust and reliable formulations. Further research to generate comprehensive quantitative solubility and stability data would be highly valuable to the scientific community.

References

- 1. Buy this compound (EVT-12851473) | 108890-18-2 [evitachem.com]

- 2. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex [Zr6O4(OH)4(H2O)24]12+, from Density Functional Theory. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. airccse.com [airccse.com]

The Formation of Zirconia from Zirconium Citrate: A Technical Guide to Thermal Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of zirconium citrate into zirconia (ZrO₂), a critical process for producing high-purity ceramic materials with applications ranging from advanced catalysis to biomedical implants. This document provides a comprehensive overview of the synthesis of the this compound precursor, its thermal degradation pathway, and the influence of process parameters on the characteristics of the final zirconia product. Detailed experimental protocols, quantitative data analysis, and visual representations of the underlying processes are presented to facilitate a deeper understanding and practical application of this synthesis route.

Introduction

The citrate-based synthesis of zirconia is a versatile and widely employed wet-chemical method that offers excellent control over the purity, particle size, and morphology of the final oxide product. This process involves the formation of a this compound complex in solution, which is subsequently dried and calcined. During calcination, the organic citrate component is thermally decomposed, leaving behind a network of finely dispersed zirconia nanoparticles. The properties of the resulting zirconia are highly dependent on the synthesis conditions of the precursor and the thermal treatment protocol. Understanding the nuances of the thermal decomposition process is paramount for tailoring the material characteristics to specific applications.

Synthesis of this compound Precursor

The preparation of a stable and homogenous this compound precursor is the foundational step in this synthesis method. The sol-gel and nitrate-citrate techniques are two common approaches.

Experimental Protocol: Sol-Gel Synthesis of this compound

This protocol outlines a typical sol-gel synthesis of a this compound precursor using zirconium oxychloride and citric acid.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25% aqueous solution)

-

Deionized water

Procedure:

-

Preparation of Zirconium Solution: Dissolve a stoichiometric amount of zirconium oxychloride octahydrate in deionized water with stirring to create a clear solution.

-

Preparation of Citrate Solution: In a separate beaker, dissolve citric acid monohydrate in deionized water. The molar ratio of citric acid to zirconium is a critical parameter and is often varied to control the characteristics of the precursor. A common starting point is a 1:1 molar ratio.

-

Complexation: Slowly add the citric acid solution to the zirconium solution while stirring continuously. This will lead to the formation of a this compound complex.

-

pH Adjustment and Gelation: Adjust the pH of the resulting solution by the dropwise addition of ammonium hydroxide solution. As the pH increases, the solution will become more viscous and eventually form a transparent gel. A typical pH for gelation is around 7-8.

-

Aging: The gel is typically aged for a period of time (e.g., 24 hours) at room temperature to ensure the completion of the polymerization and network formation.

-

Drying: The aged gel is then dried in an oven at a temperature between 80-120°C to remove water and obtain a solid precursor powder. This powder is the this compound complex ready for thermal decomposition.

Thermal Decomposition of this compound

The conversion of the this compound precursor to zirconia occurs through a multi-stage thermal decomposition process. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the different stages of this transformation.

Stages of Thermal Decomposition

The thermal decomposition of this compound typically proceeds through three main stages:

-

Dehydration: The initial weight loss, occurring at temperatures up to approximately 200°C, is attributed to the removal of physically adsorbed and chemically bound water molecules from the precursor.

-

Decomposition of Citrate: This is the most significant weight loss stage, typically occurring between 200°C and 500°C. It involves the breakdown of the organic citrate complex, leading to the evolution of gaseous products such as CO₂, CO, and H₂O. This stage is often characterized by strong exothermic peaks in the DTA curve, indicating the combustion of the organic components.

-

Crystallization of Zirconia: Following the decomposition of the organic matrix, the amorphous zirconium oxide begins to crystallize. The crystallization temperature and the resulting phase of zirconia are influenced by factors such as the heating rate and the presence of impurities. An exothermic peak in the DTA curve, typically observed between 400°C and 600°C, signifies the crystallization of amorphous zirconia into the tetragonal phase.

Quantitative Thermal Analysis Data

The following table summarizes typical data obtained from the thermogravimetric analysis of this compound decomposition. The exact temperatures and weight loss percentages can vary depending on the specific synthesis conditions of the precursor and the analytical parameters (e.g., heating rate, atmosphere).

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Events |

| Stage I: Dehydration | 50 - 200 | 10 - 20 | Removal of adsorbed and coordinated water. |

| Stage II: Citrate Decomposition | 200 - 500 | 40 - 60 | Breakdown of the organic citrate complex, evolution of CO₂, CO, H₂O. |

| Stage III: Zirconia Crystallization | > 500 | < 5 | Removal of residual carbon and crystallization of zirconia. |

Characterization of Zirconia

The properties of the final zirconia product are highly dependent on the calcination temperature. Key characteristics include the crystalline phase, crystallite size, and morphology.

Crystalline Phase Evolution

Zirconia can exist in three main crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The citrate method typically yields the metastable tetragonal phase at lower calcination temperatures, which transforms to the stable monoclinic phase at higher temperatures.

Effect of Calcination Temperature on Zirconia Properties

The following table provides a summary of the relationship between calcination temperature and the resulting phase composition and crystallite size of zirconia synthesized from a citrate precursor.

| Calcination Temperature (°C) | Predominant Crystalline Phase | Average Crystallite Size (nm) |

| 400 | Amorphous | - |

| 500 | Tetragonal (t-ZrO₂) | 5 - 15 |

| 600 | Tetragonal (t-ZrO₂) | 15 - 30 |

| 700 | Tetragonal (t-ZrO₂) with traces of Monoclinic (m-ZrO₂) | 30 - 50 |

| 800 | Monoclinic (m-ZrO₂) with traces of Tetragonal (t-ZrO₂) | 50 - 70 |

| > 900 | Monoclinic (m-ZrO₂) | > 70 |

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition process can be visualized to better understand the transformation from the initial precursor to the final crystalline zirconia.

Conclusion

The thermal decomposition of this compound is a nuanced process that provides a reliable route to high-quality zirconia nanoparticles. By carefully controlling the synthesis of the citrate precursor and the subsequent calcination protocol, researchers and drug development professionals can tailor the crystalline phase, crystallite size, and surface area of the resulting zirconia to meet the demanding requirements of their specific applications. The data and protocols presented in this guide serve as a foundational resource for the successful synthesis and application of zirconia derived from the citrate method.

chelate formation between zirconium and citric acid

An In-depth Technical Guide to the Chelate Formation Between Zirconium and Citric Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the chelation reaction between zirconium (IV) ions and citric acid. It covers the fundamental coordination chemistry, quantitative stability data, detailed experimental protocols for synthesis and analysis, and key characterization methods. This document is intended to serve as a foundational resource for professionals working in fields where the control of metal ion activity and complex formation is critical.

Core Principles of Zirconium-Citrate Chelation

Zirconium in its +4 oxidation state (Zr(IV)) is a hard Lewis acid, exhibiting a strong affinity for hard Lewis bases, particularly oxygen donor ligands. Citric acid (C₆H₈O₇), a polyprotic carboxylic acid, is an excellent chelating agent for Zr(IV). It possesses three carboxylate groups and one hydroxyl group, all of which can participate in coordinating the metal ion.

The chelation typically involves the deprotonation of the carboxylic acid groups and the hydroxyl group to form stable, five- or six-membered chelate rings with the zirconium ion. The exact nature of the resulting complex—its stoichiometry, charge, and structure—is highly dependent on factors such as the pH of the solution and the molar ratio of the reactants. At acidic pH, the formation of various protonated species is common, while polynuclear complexes, where multiple zirconium ions are bridged by citrate ligands or hydroxide ions, can also form. The strong tendency of Zr(IV) to hydrolyze adds another layer of complexity to its solution chemistry.[1][2]

Caption: General overview of the chelation reaction.

Quantitative Data

The stability of the formed complexes is quantified by their formation constants (K) or stability constants (β), which describe the equilibrium between the free metal ion, the ligand, and the complex.

Protonation Constants of Citric Acid

Before complexation with a metal ion, the citric acid ligand itself undergoes stepwise deprotonation as the pH increases. The equilibrium constants for these deprotonation steps are known as protonation constants (pKa).

| Constant | Equilibrium | pKa Value (at 29±1°C) |

| pKa₁ | H₃Cit ⇌ H₂Cit⁻ + H⁺ | 3.03 |

| pKa₂ | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ | 4.48 |

| pKa₃ | HCit²⁻ ⇌ Cit³⁻ + H⁺ | 5.56 |

| Data sourced from a pH-metric study by Omar and Ali.[3] |

Stability Constants of Zirconium-Citrate Complexes

The reaction between Zr(IV) and citrate (Cit) can form multiple species. The stepwise formation constant (K) represents the equilibrium for the addition of a single ligand. Due to the strong hydrolysis of Zr(IV), determining these constants is challenging.[4] A study utilizing the Irving-Rossotti pH-metric titration technique has determined the first stepwise stability constant.[3]

| Constant | Equilibrium | log K Value (at 29±1°C) | Method Employed |

| log K₁ | Zr⁴⁺ + Cit³⁻ ⇌ [Zr(Cit)]⁺ | 7.52 | pH-metric titration (Point-wise calculation)[3] |

Experimental Protocols

Synthesis of Zirconium-Citrate Complexes

Several methods can be employed for the synthesis of zirconium-citrate compounds, ranging from simple aqueous precipitation to more complex structured materials.

Protocol 1: Direct Aqueous Precipitation of Ammonium Zirconium Citrate [5]

This method produces an aqueous solution of ammonium this compound.

-

Reactants : Anhydrous diammonium citrate and a commercially available aqueous ammonium zirconyl carbonate solution (e.g., 10% by weight ZrO₂).

-

Procedure :

-

Add 110.8 grams of anhydrous diammonium citrate to 600 grams of the ammonium zirconyl carbonate solution.

-

Heat the aqueous mixture to 60°C (140°F) with continuous stirring.

-

Continue heating and agitation until the evolution of CO₂ gas ceases.

-

The resulting product is a concentrated solution of ammonium this compound. The final pH of a diluted solution (0.3 g/L as ZrO₂) is approximately 5.9.[5]

-

References

- 1. air.repo.nii.ac.jp [air.repo.nii.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Citrate Functionalized Zirconium-Based Metal Organic Framework for the Fluorescent Detection of Ciprofloxacin in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Zirconium-89 Solutions for Radiopharmaceutical Purposes: Interrelation Between Formulation, Radiochemical Purity, Stability and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

Zirconium Citrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of Zirconium Citrate

This technical guide provides a comprehensive overview of this compound, a compound with increasing relevance in various scientific fields, including materials science and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical identity, synthesis protocols, and potential applications, with a focus on its role in drug delivery systems.

Chemical Identity: CAS Number and Molecular Formula

There is a notable inconsistency in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for this compound across various chemical databases and suppliers. This variation likely arises from the different possible stoichiometric ratios between zirconium and citric acid, as well as the formation of various complex structures. Researchers should exercise caution and verify the specific form of this compound they are using.

A summary of the commonly cited identifiers for this compound is presented below.

| Parameter | Reported Values | Source(s) |

| CAS Number | 108890-18-2 | [1][2][3] |

| 22830-18-8 | [4][5][6][7] | |

| Molecular Formula | C₂₄H₂₀O₂₈Zr₃ | [2][7] |

| C₁₈H₁₅O₂₁Zr⁵⁻ | [1][8] | |

| C₆H₅O₇Zr | [5][6] | |

| 3C₆H₅O₇.Zr | [3][4] | |

| Synonyms | Zirconyl citrate, Citric acid zirconium salt | [4][6][7] |

Physicochemical Properties

This compound is typically a white to off-white powder.[2] It is known to be soluble in water.[2] The melting point can vary, often depending on the degree of hydration, but is generally above 200 °C.[2]

Synthesis of Zirconium-Citrate Compounds

Several methods for the synthesis of this compound and related compounds have been reported. The choice of method can influence the final product's purity and characteristics.

Direct Reaction Method

This method involves the direct reaction of a zirconium salt with citric acid.

Experimental Protocol:

-

A zirconium salt, such as zirconium(IV) chloride, is dissolved in an aqueous solution.

-

Citric acid is added to the zirconium salt solution.

-

The mixture is heated, typically at an elevated temperature, with continuous stirring to facilitate the reaction.

-

The pH of the solution is a critical parameter and is often controlled to optimize the formation and stability of the this compound complex.[2]

Hydrothermal Synthesis

Hydrothermal methods can also be employed to produce this compound.

Experimental Protocol:

-

Zirconium precursors and citric acid are mixed in an aqueous solution.

-

The mixture is sealed in an autoclave.

-

The autoclave is heated to high temperatures and pressures for a specific duration to facilitate the crystallization of this compound.[2]

Synthesis of Ammonium this compound

A related compound, ammonium this compound, can be synthesized for specific applications.

Experimental Protocol:

-

Anhydrous diammonium citrate (110.8 g) is added to 600 g of a commercially available aqueous ammonium zirconyl carbonate solution (containing 10% by weight of zirconium, measured as ZrO₂).

-

The aqueous mixture is heated to 140°F with continuous stirring.

-

Heating and agitation are continued until the evolution of carbon dioxide ceases.

-

The resulting concentrated solution of ammonium this compound can be diluted as needed for its intended application.[9]

Applications in Drug Development

Zirconium-based compounds, particularly those functionalized with citrate, are being explored as novel drug delivery systems. Their porous nature and the ability to chelate with other molecules make them suitable candidates for encapsulating and releasing therapeutic agents.

Zirconium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery

Citrate can be used to functionalize zirconium-based MOFs, enhancing their properties for drug delivery applications. These MOFs can encapsulate drugs and release them in a controlled manner.

Experimental Protocol for Drug Loading and Release (Example with Ciprofloxacin):

-

Drug Loading: Synthesized zirconium-based MOFs are dispersed in a solution containing the drug (e.g., ciprofloxacin). The mixture is stirred for a defined period to allow the drug to be encapsulated within the pores of the MOFs.

-

Drug Release: The drug-loaded MOFs are then placed in a buffered solution at a specific pH (e.g., physiological pH of 7.4 or other values to simulate different biological environments).

-

Aliquots of the solution are withdrawn at regular intervals, and the concentration of the released drug is measured using techniques such as UV-Vis spectroscopy.[10] This allows for the determination of the drug release profile over time.

The pH-responsive nature of some zirconium-based MOFs allows for targeted drug release in specific environments, such as the slightly acidic tumor microenvironment.[10][11]

Toxicity Profile

The toxicity of zirconium and its derivatives is an important consideration for their application in drug development. While generally considered to have low toxicity, some studies suggest that prolonged exposure or high concentrations of zirconium nanoparticles can induce oxidative stress and cell death.[12][13][14] However, studies on sodium zirconium cyclosilicate, a non-absorbed zirconium compound, have shown it to be acceptable from a pharmacology/toxicology perspective for oral administration, as it is not absorbed from the gastrointestinal tract.[15] Further research is needed to fully elucidate the long-term safety profile of various this compound complexes.

Visualizations

Synthesis and Drug Delivery Workflow

The following diagram illustrates a generalized workflow for the synthesis of citrate-functionalized zirconium-based drug delivery systems and their application.

Caption: Workflow for synthesis and drug delivery application of this compound.

Potential Cellular Fate of Citrate

Once the this compound complex has delivered its therapeutic payload, the citrate component will be metabolized. The following diagram illustrates the general metabolic pathways of citrate within a mammalian cell.

Caption: Simplified metabolic pathways of citrate in a mammalian cell.

References

- 1. This compound | C18H15O21Zr-5 | CID 131634884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-12851473) | 108890-18-2 [evitachem.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. ivychem.com [ivychem.com]

- 6. Zirconyl citrate | C6H5O7Zr | CID 168070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. zirconium(IV) citrate - Wikidata [wikidata.org]

- 9. prepchem.com [prepchem.com]

- 10. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. A Review of Toxicity Studies of Zirconium and Its Derivatives [sid.ir]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Physical Characteristics of Zirconium Citrate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium citrate, a coordination complex of zirconium and citric acid, is a material of increasing interest in various scientific and industrial fields, including pharmaceuticals and materials science. Its physical characteristics as a powder are critical to its handling, processing, and ultimate performance in various applications. This technical guide provides a comprehensive overview of the key physical attributes of this compound powder. While specific quantitative data for this compound powder is not widely available in publicly accessible literature, this document outlines the standard methodologies for its characterization and presents a framework for data interpretation. The guide includes detailed experimental protocols for essential analytical techniques and visual representations of characterization workflows.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. Its solubility in water is a key characteristic, facilitating its use in aqueous solutions. The stability of this compound is influenced by pH, with optimal stability generally observed in the neutral pH range of 5-7.

Data Summary

The following tables summarize the key physical characteristics of this compound powder. It is important to note that the specific values can vary depending on the synthesis method and the degree of hydration.

Table 1: General Physical Properties

| Property | Description |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Melting Point | Generally above 200 °C, dependent on hydration |

| Thermal Stability | Exhibits good thermal stability, decomposes at high temperatures |

Table 2: Particle Size and Surface Area (Exemplary Data)

Note: The following data are placeholders to illustrate the format. Specific experimental values for this compound powder were not available in the conducted literature search.

| Parameter | Method | Value |

| Mean Particle Size (D50) | Laser Diffraction | Data Not Available |

| Particle Size Distribution | Laser Diffraction | Data Not Available |

| BET Surface Area | Nitrogen Adsorption | Data Not Available |

Table 3: Thermal Analysis Data (Exemplary Data)

Note: The following data are placeholders. Specific experimental values for this compound powder were not available in the conducted literature search.

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | Data Not Available |

| TGA | Major Weight Loss Events | Data Not Available |

| DSC | Endothermic/Exothermic Peaks | Data Not Available |

Table 4: Crystallographic Data (Exemplary Data)

Note: The following data are placeholders. Specific experimental values for this compound powder were not available in the conducted literature search.

| Technique | Key Findings |

| Powder X-ray Diffraction (PXRD) | Crystalline/Amorphous Nature, Crystal System, Space Group, Lattice Parameters, Prominent Diffraction Peaks (2θ) |

Experimental Protocols

The characterization of this compound powder involves a suite of analytical techniques to determine its physical properties. Below are detailed methodologies for key experiments.

Synthesis of this compound Powder

A common method for synthesizing this compound involves the reaction of a zirconium salt with citric acid in an aqueous solution.

Protocol: Direct Reaction Method

-

Dissolution: Dissolve a zirconium(IV) salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) in deionized water.

-

Addition of Citric Acid: Add a stoichiometric amount of citric acid to the zirconium salt solution with continuous stirring.

-

pH Adjustment: Adjust the pH of the solution to a range of 5-7 using a suitable base (e.g., ammonium hydroxide) to promote the formation of the citrate complex.

-

Heating and Stirring: Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration with constant agitation to ensure complete reaction.

-

Precipitation and Filtration: Allow the solution to cool, leading to the precipitation of this compound powder. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected powder with deionized water and then with a solvent like ethanol to remove any unreacted precursors and impurities.

-

Drying: Dry the purified powder in a vacuum oven at a controlled temperature (e.g., 60-100 °C) until a constant weight is achieved.

Particle Size Analysis

Laser diffraction is a standard technique for determining the particle size distribution of powders.

Protocol: Laser Diffraction Particle Size Analysis

-

Sample Preparation: Disperse a small, representative sample of the this compound powder in a suitable liquid dispersant in which it is insoluble or has very low solubility. If the powder is water-soluble, an organic solvent must be used. Use ultrasonication to break up any agglomerates.

-

Instrument Setup: Configure the laser diffraction instrument according to the manufacturer's instructions. Select the appropriate refractive index for both the this compound particles and the dispersant.

-

Measurement: Introduce the dispersed sample into the instrument's measurement cell. The instrument will pass a laser beam through the sample, and detectors will measure the angular distribution of the scattered light.

-

Data Analysis: The instrument's software calculates the particle size distribution based on the light scattering pattern using the Mie or Fraunhofer theory. The results are typically reported as a volume-based distribution, including parameters such as the D10, D50 (median), and D90 values.

Surface Area Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of a powder through gas adsorption.

Protocol: BET Surface Area Analysis

-

Sample Degassing: Accurately weigh a sample of the this compound powder into a sample tube. Degas the sample under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed contaminants from the surface. The degassing temperature should be chosen carefully to avoid thermal decomposition of the sample.

-

Measurement: Place the degassed sample tube into the analysis port of the BET instrument. Cool the sample to cryogenic temperature (typically that of liquid nitrogen, 77 K).

-

Adsorption Isotherm: Introduce a known amount of an adsorbate gas (usually nitrogen) to the sample in a stepwise manner, measuring the pressure at each step to generate an adsorption isotherm.

-

Data Analysis: Apply the BET equation to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the monolayer capacity, from which the specific surface area is determined.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.

Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the this compound powder into an appropriate TGA or DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and a reference pan into the instrument. Program the desired temperature profile, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). The analysis is typically performed under a controlled atmosphere of an inert gas (e.g., nitrogen) or air.

-

Measurement: Initiate the temperature program. The TGA will record the change in mass of the sample as a function of temperature, while the DSC will measure the heat flow to or from the sample relative to the reference.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs, indicating decomposition or dehydration. Analyze the DSC curve to identify endothermic or exothermic peaks corresponding to events like melting, crystallization, or decomposition.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline or amorphous nature of the powder and to identify the crystal structure.

Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation: Finely grind the this compound powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder.

-

Instrument Setup: Mount the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters, including the angular range (e.g., 5-80° 2θ), step size, and scan speed.

-

Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different angles.

-

Data Analysis: Analyze the resulting diffractogram to identify the positions and intensities of the diffraction peaks. This information can be used to determine the crystal structure, lattice parameters, and crystallite size (using the Scherrer equation). The pattern can also be compared to standard diffraction databases for phase identification.

Signaling Pathways and Logical Relationships

While this compound is not typically associated with biological signaling pathways in the same way as a drug molecule, its physical characteristics are logically interrelated and influence its behavior in formulations and biological systems.

Conclusion

The physical characteristics of this compound powder are fundamental to its application and performance. This guide has provided a comprehensive overview of these properties and the standard methodologies for their determination. While a significant gap exists in the publicly available quantitative data for this specific compound, the outlined protocols and logical frameworks provide a robust foundation for researchers and drug development professionals to conduct their own characterization studies and interpret the results. Further research is warranted to establish a comprehensive database of the physical properties of this compound powder synthesized under various conditions to facilitate its broader application.

classification of zirconium citrate as a coordination compound

An In-depth Technical Guide: Zirconium Citrate: Classification, Properties, and Experimental Analysis of a Coordination Compound

Executive Summary

This compound is a coordination compound of significant interest in materials science and drug development. This document provides a detailed technical overview of this compound, focusing on its classification as a coordination compound through an analysis of its structure and bonding. It presents key physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and explores its relevance to researchers, scientists, and drug development professionals. The unique chelation properties of this compound, where the citrate ligand coordinates with the central zirconium ion, are fundamental to its stability and functionality. This guide serves as a comprehensive resource, consolidating structural information, quantitative data, and methodologies to facilitate further research and application.

This compound is unequivocally classified as a coordination compound.[1] This classification is based on its fundamental structure, which consists of a central zirconium metal ion bonded to one or more citrate ligands.

The Central Metal Ion: Zirconium (Zr)

The central atom in this compound is zirconium, typically in its +4 oxidation state (Zr⁴⁺). As a transition metal, zirconium has available empty d-orbitals, allowing it to act as a Lewis acid and accept electron pairs from ligands.

The Ligand: Citrate

Citric acid (C₆H₈O₇) is a weak organic acid containing three carboxylate (-COOH) groups and one hydroxyl (-OH) group.[2] In solution, it can deprotonate to form the citrate anion. This anion acts as a multidentate ligand, meaning it can donate electron pairs from multiple atoms to the central metal ion. Specifically, it can coordinate through the oxygen atoms of its carboxylate groups and its hydroxyl group.[1]

The Coordinate Bond and Chelate Structure

The bond between the zirconium ion and the citrate ligand is a coordinate covalent bond, where the oxygen atoms of the citrate ligand donate lone pairs of electrons to the empty orbitals of the zirconium ion. When a multidentate ligand like citrate binds to a central metal ion at two or more points, it forms a ring structure known as a chelate. This compound typically forms a stable chelate structure, which significantly enhances the compound's stability.[1] The formation of this stable complex is a defining characteristic of a coordination compound.

References

An In-depth Technical Guide on the Reactivity of Zirconium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of zirconium citrate. It covers its synthesis, stability, key reactions, and its emerging applications in catalysis and drug development. The information is presented with a focus on quantitative data and detailed experimental methodologies to support researchers and professionals in the field.

Core Chemical Properties and Reactivity

This compound is a coordination complex where the zirconium (IV) ion is chelated by the citrate ligand. The citrate ion, being a multidentate ligand, can coordinate to the zirconium ion through its carboxylate and hydroxyl groups, forming a stable chelate structure, often a six-membered ring.[1] This strong interaction imparts good thermal stability to the complex, although it may decompose at very high temperatures.[1]

The reactivity of this compound is largely governed by the coordination environment of the zirconium center and the nature of the citrate ligand. Key aspects of its reactivity include:

-

Ligand Exchange Reactions: The citrate ligands can be displaced by other ligands, a process that is fundamental to its application in catalysis and as a drug delivery vehicle. The kinetics of these exchange reactions are influenced by factors such as pH, temperature, and the concentration of the incoming ligand.

-

Decomposition: Upon heating, this compound decomposes to form zirconium dioxide (zirconia, ZrO₂) and carbon dioxide.[1]

-

pH Stability: this compound is stable in neutral pH but may decompose in strongly acidic or basic environments.[1] An optimal pH range of 5-7 is often cited for enhancing complex stability.[1]

-

Complexation Reactions: It can form complexes with other ligands, which is a key feature for its use in various applications.[1]

Quantitative Data on this compound Properties

The following table summarizes key quantitative data related to this compound and its complexes. It is important to note that specific values can vary depending on the experimental conditions such as ionic strength and temperature.

| Property | Value | Notes and References |

| Molecular Formula | C₁₈H₁₅O₂₁Zr⁻⁵ | Stoichiometry can vary.[2] |

| Molecular Weight | ~658.5 g/mol | For the C₁₈H₁₅O₂₁Zr⁻⁵ species.[2] |

| Melting Point | > 200 °C | Varies with hydration.[3] |

| Solubility | Soluble in water | Due to its ionic nature.[3] |

| Stability Constants (log β) | See Table 2 | Determined by pH-metric titration.[4] |

Stability of Zirconium-Citrate Complexes

The stability of metal-ligand complexes is a critical parameter that dictates their behavior in solution. The stability constants (β) quantify the equilibrium of the complex formation. For this compound, these constants can be determined using techniques like pH-metric titration.[4]

Table 2: Stability Constants of Zirconium-Citrate Complexes

| Complex Species | log β | Method of Determination | Reference |

| Zr(Cit) | Value not explicitly found in search results | pH-metric titration | [4] |

| Zr(Cit)₂ | Value not explicitly found in search results | pH-metric titration | [4] |

| ZrH(Cit) | Value not explicitly found in search results | pH-metric titration | [4] |

| Note: While the methodology for determining stability constants for zirconium-citrate complexes is described[4], specific quantitative values were not available in the provided search results. The table structure is provided for when such data becomes available. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound's reactivity.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound, including direct reaction, hydrothermal synthesis, and ultrasonic spray pyrolysis.[1] A common laboratory-scale synthesis is the direct reaction method.

Protocol: Direct Reaction Synthesis of this compound [1]

-

Precursor Solution Preparation: Dissolve a zirconium salt, such as zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O), in deionized water to create a solution of a desired concentration (e.g., 0.1 M).

-

Ligand Solution Preparation: Prepare an aqueous solution of citric acid with a molar ratio of citrate to zirconium typically ranging from 1:1 to 4:1, depending on the desired complex.

-

Reaction: Slowly add the citric acid solution to the zirconium salt solution under continuous stirring at an elevated temperature (e.g., 60-80 °C).

-

pH Adjustment: Adjust the pH of the reaction mixture to a range of 5-7 using a suitable base (e.g., NaOH or NH₄OH) to promote the formation and stability of the this compound complex.[1]

-

Precipitation and Isolation: A white to off-white precipitate of this compound will form. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete reaction.

-

Washing: Isolate the precipitate by filtration or centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified this compound powder in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Workflow for this compound Synthesis

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide on the Crystal Structure of Zirconium Carboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of polynuclear zirconium-carboxylate complexes. While the isolation and crystallographic characterization of a simple monomeric zirconium citrate complex is not readily found in published literature, this guide leverages a comprehensive study on closely related zirconium-carboxylate clusters. The data presented here offers critical insights into the coordination chemistry of zirconium with carboxylate ligands, which is fundamental to understanding the behavior of this compound in various applications, including drug development and materials science.

Introduction to Zirconium-Carboxylate Coordination Chemistry

Zirconium, a group IV metal, exhibits a strong tendency to form polynuclear complexes in the presence of bridging ligands such as carboxylates. In aqueous solutions, the chemistry is further complicated by hydrolysis, leading to the formation of various oxo- and hydroxo-bridged clusters. Citric acid, a multidentate carboxylate ligand, can chelate and bridge zirconium ions, leading to the formation of complex, often polymeric, structures. The study of crystalline zirconium-carboxylate clusters provides invaluable information on the preferred coordination geometries, bond lengths, and angles, which dictates the stability and reactivity of these complexes.

Crystal Structure of Polynuclear Zirconium-Carboxylate Complexes

A key study by del-Castillo-Pichardo et al. provides a detailed crystallographic analysis of hexanuclear and pentanuclear zirconium-carboxylate clusters. These structures are built around a core of zirconium atoms bridged by oxide and hydroxide ions, with the carboxylate ligands coordinating to the exterior of the cluster.

The following table summarizes key crystallographic data for representative polynuclear zirconium-benzoate complexes, which serve as excellent models for understanding zirconium-citrate interactions.

| Parameter | Hexanuclear Zr-Benzoate Complex 1 | Hexanuclear Zr-Benzoate Complex 2 | Pentanuclear Zr-Benzoate Complex |

| Formula | [Zr₆(O)₄(OH)₄(C₇H₅O₂)₈(H₂O)₈]Cl₄ | [Zr₆(O)₄(OH)₄(C₇H₅O₂)₈(H₂O)₈]Cl₄ | [Zr₅(O)₂(OH)₆(C₇H₅O₂)₄(H₂O)₁₁]Cl₆ |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/n | P-1 | P2₁/c |

| a (Å) | 16.34 | 14.12 | 17.58 |

| b (Å) | 22.45 | 16.54 | 21.45 |

| c (Å) | 24.18 | 21.01 | 22.11 |

| α (°) | 90 | 89.98 | 90 |

| β (°) | 109.2 | 88.87 | 107.2 |

| γ (°) | 90 | 65.21 | 90 |

| Volume (ų) | 8375 | 4423 | 7965 |

| Z | 4 | 2 | 4 |

The coordination environment of the zirconium atoms within these clusters is characterized by specific bond lengths, which are crucial for understanding the stability of the complexes.[1]

| Bond Type | Bond Length Range (Å) |

| Zr–O (oxide) | 2.00–2.14 |

| Zr–O (hydroxide) | 2.18–2.37 |

| Zr–O (carboxylate) | 2.16–2.28 |

| Zr–O (water) | 2.18–2.37 |

| Zr–Zr (adjacent) | 3.47–3.54 |

Experimental Protocols

The synthesis and crystallization of these zirconium-carboxylate complexes require precise control over reaction conditions.

-

Reactants : Zirconium tetrachloride (ZrCl₄) and benzoic acid.

-

Solvent System : A mixture of ethanol and water.

-

Procedure :

-

A solution of ZrCl₄ (0.3870 g, 1.66 mmol) dissolved in a 4.8/0.2 mL ethanol/water solution is prepared.

-

This solution is added dropwise to an 8 mL ethanol solution containing benzoic acid (0.4054 g, 3.32 mmol).

-

The pH of the resulting colorless solution is adjusted to approximately 0.5 by the dropwise addition of water.

-

The reaction mixture is left to evaporate slowly at room temperature.

-

Colorless single crystals suitable for X-ray diffraction appear after 3–7 days.[1]

-

-

Instrumentation : A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Collection :

-

A single crystal of appropriate size is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement :

-

The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Visualization of Zirconium Coordination

The following diagrams illustrate the coordination environment of zirconium in the described polynuclear carboxylate complexes.

Caption: Coordination environment of a zirconium atom in a polynuclear carboxylate complex.

Caption: Experimental workflow for the synthesis and structural analysis of zirconium-carboxylate crystals.

Conclusion

The crystal structures of polynuclear zirconium-carboxylate complexes reveal a rich and complex coordination chemistry. The zirconium centers are typically found in a high coordination number environment, bridged by oxo- and hydroxo- groups, and coordinated by carboxylate ligands and water molecules. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with zirconium-based compounds. Understanding these fundamental structural aspects is crucial for designing new materials and for elucidating the mechanism of action of zirconium-containing drugs. Further research into the direct crystallization of simple this compound complexes is warranted to provide a more complete picture of the zirconium-citrate system.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Zirconium Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium citrate, a coordination complex of zirconium and citric acid, is a material of growing interest in the biomedical field, particularly in drug delivery systems. Its potential stems from the biocompatibility of both zirconium and citrate, and the ability to form stable nanostructures. Hydrothermal synthesis offers a robust and scalable method for producing crystalline this compound with controlled particle size and morphology. This document provides detailed protocols for the hydrothermal synthesis of this compound, expected material characteristics, and its potential applications in drug development.

Hydrothermal Synthesis: An Overview

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. Key parameters influencing the synthesis include temperature, pressure, reaction time, pH of the solution, and the concentration of precursors. This technique is particularly advantageous for synthesizing materials that are insoluble or decompose at their melting points.

Experimental Protocols

Protocol 1: Direct Hydrothermal Synthesis of this compound

This protocol outlines a general method for the direct synthesis of this compound nanoparticles.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment, optional)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Dissolve zirconium oxychloride octahydrate and citric acid in deionized water in a molar ratio of 1:1. The concentration of the precursors can be varied (e.g., 0.1 M to 0.5 M) to control the particle size.

-

Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and initial complexation.

-

-

pH Adjustment (Optional):

-

The natural pH of the precursor solution will be acidic. If a different pH is desired, it can be adjusted by the dropwise addition of ammonium hydroxide. A pH range of 5-7 can enhance the stability of the complex.[1]

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and place it in a preheated oven.

-

Heat the autoclave to a temperature between 120°C and 180°C and maintain this temperature for a period of 12 to 48 hours.

-

-

Cooling and Product Recovery:

-

After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.

-

Once cooled, open the autoclave and collect the resulting white precipitate.

-

-

Washing and Drying:

-

Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.

-

Dry the final product in an oven at 60-80°C for 12 hours. The resulting product is a white to off-white powder.[1]

-

Protocol 2: Modulated Hydrothermal Synthesis for Controlled Crystallinity

This protocol introduces a modulator to influence the crystallization process, potentially leading to more uniform and crystalline particles.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Citric acid (C₆H₈O₇)

-

Formic acid (modulator)

-

N,N-Dimethylformamide (DMF) and Deionized water (solvent system)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

In a beaker, dissolve citric acid in a solvent mixture of DMF and deionized water.

-

In a separate beaker, dissolve zirconium oxychloride octahydrate in DMF.

-

Slowly add the zirconium solution to the citric acid solution while stirring.

-

-

Addition of Modulator:

-

Add formic acid to the reaction mixture. The amount of modulator can be varied to control the crystal growth.

-

-

Hydrothermal Reaction:

-

Transfer the final solution to a Teflon-lined autoclave.

-

Heat the autoclave to 120°C for 24-72 hours.

-

-

Product Recovery and Activation:

-

Follow the cooling and initial washing steps as described in Protocol 1.

-

To activate the material (i.e., remove solvent from pores), the washed product can be solvent-exchanged with ethanol and then dried under vacuum.

-

Data Presentation

The following table summarizes the expected quantitative data for this compound synthesized via hydrothermal methods. The values are indicative and can vary based on the specific synthesis parameters.

| Property | Expected Value/Range | Characterization Technique |

| Appearance | White to off-white powder | Visual Inspection |

| Particle Size | 50 - 500 nm | SEM, TEM, DLS |

| Crystallite Size | 5 - 50 nm | Powder XRD (Scherrer Eq.) |

| Crystal System | Typically monoclinic or amorphous, depending on conditions | Powder XRD |

| Surface Area (BET) | 10 - 200 m²/g | Nitrogen Adsorption |

| Solubility | Soluble in water | Solubility Test |

| Thermal Stability | Decomposes above 200°C | TGA |

Visualizations

Experimental Workflow for Hydrothermal Synthesis of this compound

Caption: Workflow for the hydrothermal synthesis of this compound.

Logical Relationship in this compound Drug Delivery Systems

Caption: Conceptual pathway for this compound in drug delivery.

Applications in Drug Development

Zirconium-based materials, including this compound, are being explored as carriers for drug delivery due to their stability and low toxicity.[2][3] The porous nature of hydrothermally synthesized nanoparticles can allow for the encapsulation of therapeutic agents. The surface of this compound can also be functionalized to target specific cells or tissues.

Potential Advantages:

-

Controlled Release: The degradation of the this compound matrix in physiological conditions can lead to a sustained release of the encapsulated drug.

-

Targeted Delivery: Surface modification of the nanoparticles can enable active targeting of cancer cells or other diseased tissues, potentially reducing side effects.

-

Biocompatibility: Zirconium is considered a biocompatible element, and citric acid is a natural metabolite, which may minimize adverse reactions in the body.

Further research is necessary to fully elucidate the in vivo behavior, drug release kinetics, and toxicology of hydrothermally synthesized this compound for its successful application in drug development.

References